

Application Notes and Protocols for Thin Film Deposition using Cu(TMHD)₂

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Compound of Interest

Compound Name: Cu(TMHD)₂

Cat. No.: B13154254

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Introduction

Copper(II) bis(2,2,6,6-tetramethyl-3,5-heptanedionate), commonly known as Cu(TMHD)₂, is a metal-organic precursor widely utilized in the fabrication of high-purity copper and copper oxide thin films.^{[1][2]} Its excellent thermal stability, volatility, and solubility in organic solvents make it an ideal candidate for various deposition techniques, including Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD).^[2] These thin films are crucial in a range of applications such as semiconductors, microelectronics, optoelectronics, renewable energy, and catalysis.^{[1][2]} This document provides detailed protocols and application notes for the deposition of thin films using Cu(TMHD)₂.

Precursor Specifications

Cu(TMHD)₂ is a dark violet crystalline powder with the chemical formula C₂₂H₃₈CuO₄.^[1] Key properties of the precursor are summarized in the table below.

Property	Value
Molecular Weight	430.08 g/mol [1]
Appearance	Dark violet crystalline powder [1]
Purity	Typically 99% - 99.5% [1][3]
Melting Point	~198 °C [1]
Sublimation Temperature	100 °C at 0.1 mmHg [1]
CAS Number	14040-05-2 [1]

Safety and Handling

Cu(TMHD)₂ should be handled with standard safety precautions.[\[1\]](#) It is classified under hazard codes H315, H319, and H335, indicating it can cause skin irritation, serious eye irritation, and respiratory irritation.[\[1\]\[4\]](#)

General Handling Precautions:

- Use in a well-ventilated area or under a fume hood.[\[4\]](#)
- Avoid breathing dust, fumes, gas, mist, vapors, or spray.[\[4\]\[5\]](#)
- Avoid contact with skin and eyes.[\[4\]\[6\]](#)
- Wear appropriate personal protective equipment (PPE), including chemical safety goggles, a face shield, nitrile or rubber gloves, and protective clothing.[\[4\]\[6\]](#)
- Wash hands thoroughly after handling.[\[6\]](#)

Storage:

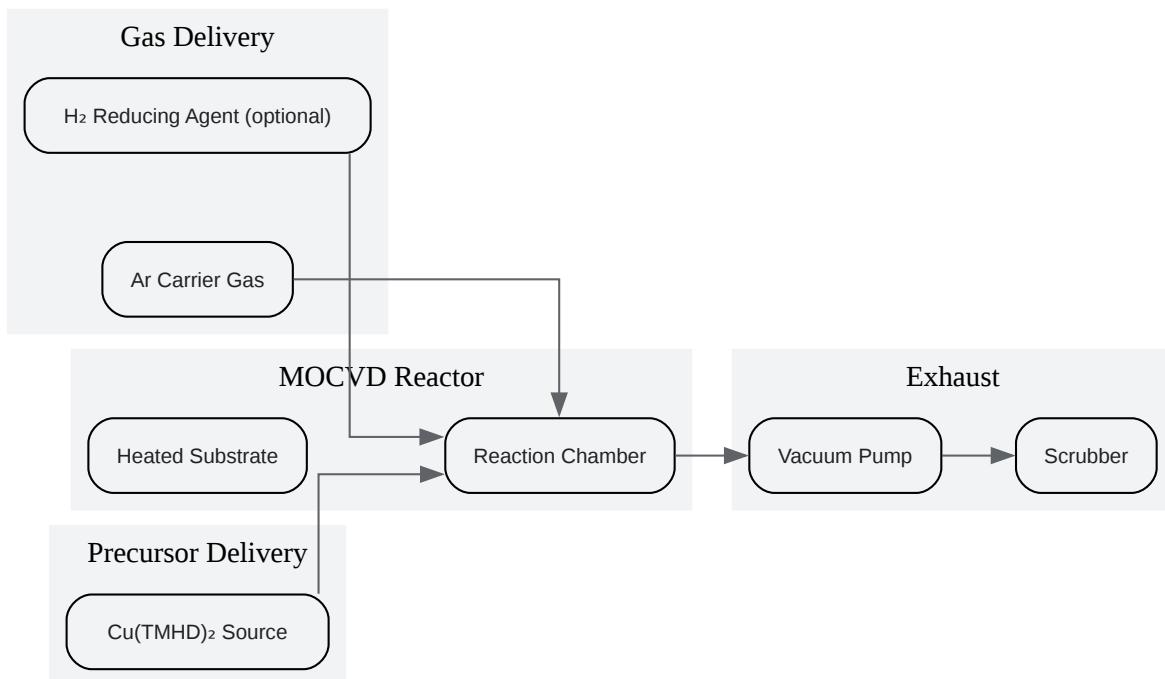
- Store in a cool, dry, and well-ventilated area.[\[4\]](#)
- Keep the container tightly closed to prevent contamination.[\[1\]\[6\]](#)
- Store away from heat, sparks, and open flames.[\[6\]](#)

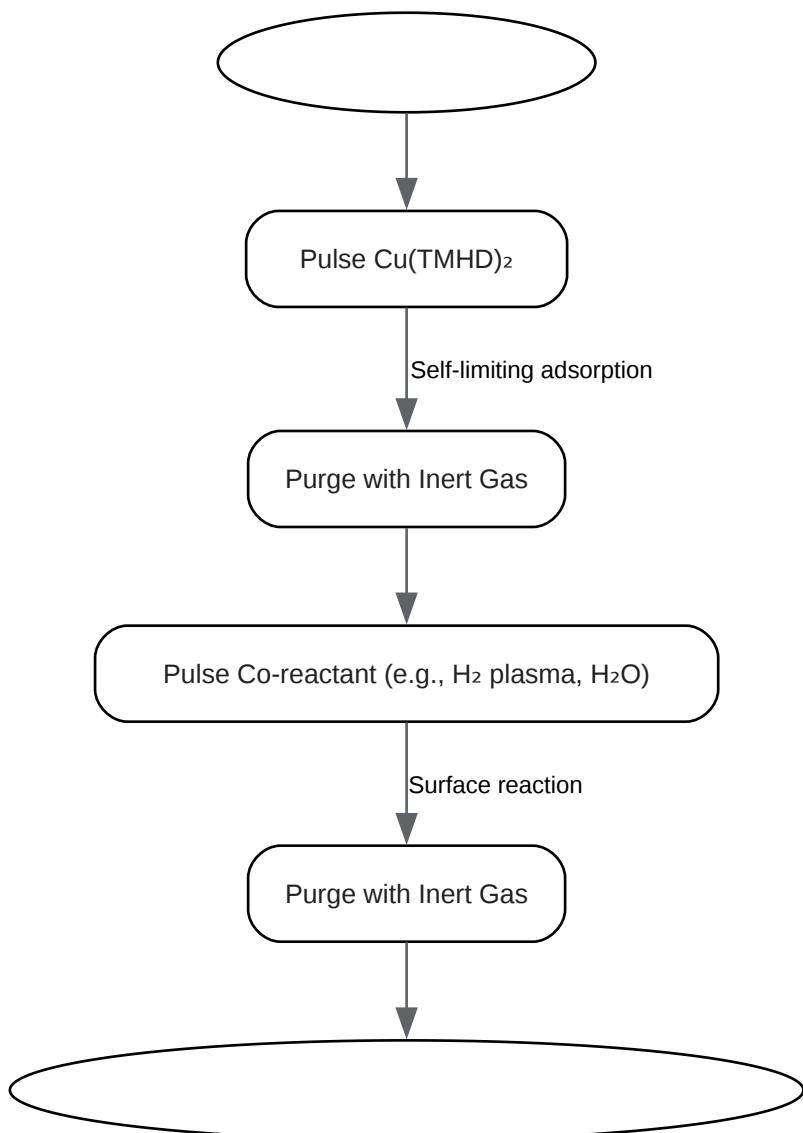
Thin Film Deposition Techniques

Cu(TMHD)_2 is a versatile precursor for several thin film deposition techniques, primarily MOCVD and ALD, which allow for the controlled growth of copper or copper oxide films.

Metal-Organic Chemical Vapor Deposition (MOCVD)

MOCVD is a widely used technique for depositing high-quality thin films with good uniformity and composition control.^[7] In this process, Cu(TMHD)_2 is vaporized and transported by a carrier gas into a reaction chamber where it thermally decomposes on a heated substrate to form a thin film. The choice of carrier gas and the presence of a reducing agent can be used to control the composition of the deposited film (i.e., pure copper vs. copper oxide).





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